molecular formula C13H13FN4OS B2455703 [4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea CAS No. 861211-32-7

[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea

Cat. No.: B2455703
CAS No.: 861211-32-7
M. Wt: 292.33
InChI Key: GCNZIZDUBOBICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea is a synthetic compound with a molecular formula of C13H13FN4OS and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a thiourea group attached to a pyrimidine ring, which is further substituted with a fluoro and methoxy group on the phenyl ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea typically involves the reaction of 4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine-2-amine with thiourea under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while nucleophilic substitution can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiourea group in [4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea imparts unique chemical and biological properties compared to its analogs. This group can participate in specific interactions and reactions that are not possible with urea or thioamide derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4OS/c1-7-6-16-13(18-12(15)20)17-11(7)8-3-4-10(19-2)9(14)5-8/h3-6H,1-2H3,(H3,15,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNZIZDUBOBICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC(=C(C=C2)OC)F)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.